molecular formula C18H14F2N4O B2680275 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 1903356-27-3

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2680275
CAS No.: 1903356-27-3
M. Wt: 340.334
InChI Key: KOBYRILPENJFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea is a 1,3-disubstituted urea derivative featuring a [2,4'-bipyridin]-3-ylmethyl group and a 2,6-difluorophenyl moiety. This compound is hypothesized to exhibit unique physicochemical and biological properties compared to structurally related ureas, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O/c19-14-4-1-5-15(20)17(14)24-18(25)23-11-13-3-2-8-22-16(13)12-6-9-21-10-7-12/h1-10H,11H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBYRILPENJFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 2,4’-bipyridine-3-methanol with 2,6-difluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea. A notable investigation demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains. The minimum inhibitory concentration (MIC) was determined to be 50 mg/mL against E. coli, showcasing its potential as an antibacterial agent .

Cancer Therapeutics
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it has a notable effect on inhibiting the proliferation of cancer cells. The compound's mechanism involves the induction of apoptosis in cancer cells, which was confirmed through flow cytometry and caspase activity assays .

Material Science

Polymer Composites
this compound has been utilized in the development of polymer composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. For instance, composites containing this compound showed improved tensile strength and thermal degradation temperatures compared to control samples .

Catalysis

Catalytic Applications
The compound serves as a ligand in transition metal-catalyzed reactions. Its coordination with palladium has been explored in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The efficiency of these reactions was significantly enhanced when using this compound as a ligand, leading to higher yields and shorter reaction times .

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activities against multiple bacterial strains. The results indicated that certain derivatives exhibited enhanced activity with MIC values as low as 6.25 mg/mL against resistant pathogens .

Case Study 2: Cancer Cell Proliferation

Another significant case study focused on the anticancer potential of the compound. Researchers treated various cancer cell lines with different concentrations of this compound and observed a dose-dependent decrease in cell viability. The study concluded that this compound could be a promising candidate for further development in cancer therapy .

Data Tables

Application Area Key Findings Reference
Antimicrobial ActivityMIC = 50 mg/mL against E. coli
Cancer TherapeuticsInduces apoptosis in cancer cells
Polymer CompositesEnhanced tensile strength and thermal stability
CatalysisHigher yields in Suzuki coupling reactions

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The difluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

The following compounds share the 1,3-disubstituted urea scaffold but differ in substituents, influencing their properties:

Compound Name Substituent (R1) Substituent (R2) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Purity (%) Source ID
1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea (5d) Adamantan-1-ylmethyl 2,6-Difluorophenyl 10 182–183 ~348.4 N/A
1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea (5e) Adamantan-1-ylmethyl 3,4-Difluorophenyl 70 142–143 ~348.4 N/A
1-(Piperidin-4-yl)-3-(2,6-difluorophenyl)urea (2) Piperidin-4-yl 2,6-Difluorophenyl N/A N/A ~281.3 N/A
(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (14) 4-(4,6-Dimorpholino-triazin-2-yl)phenyl 2,4-Difluorophenyl 27 N/A 497.5 97.5

Key Structural and Functional Differences

  • Bipyridinylmethyl (Target Compound): Introduces aromaticity and hydrogen-bonding capacity via nitrogen atoms, likely improving target binding affinity compared to adamantane-based analogues . Piperidinyl/Morpholino-triazine derivatives (e.g., 2, 14): Piperidine and morpholino groups add basicity and conformational flexibility, which may influence pharmacokinetics .
  • Substituent R2: 2,6-Difluorophenyl (Target, 5d, 2): Fluorine atoms at the 2 and 6 positions reduce steric hindrance and stabilize the aryl ring electronically, favoring interactions with flat binding pockets. 2,4-Difluorophenyl (14): Asymmetric substitution may reduce symmetry-dependent crystallinity, affecting solubility .

Physicochemical Properties

  • Melting Points : Adamantane-based ureas exhibit higher melting points (e.g., 5d: 182°C) due to rigid, crystalline structures. The bipyridinylmethyl group in the target compound may reduce melting points slightly, as aromatic systems are less rigid than adamantane.
  • Purity : HPLC-UV analysis in and highlights purity as a critical parameter, with compound 14 achieving 97.5% purity . The target compound’s purity would depend on purification methods tailored to its polarity.

Biological Activity

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound features a bipyridine moiety and a difluorophenyl group attached to a urea functional group. This unique structure contributes to its biological activity.

Biological Activity Overview

The following sections detail the biological activities of this compound based on available research findings.

Enzyme Inhibition

This compound may also act as an inhibitor for various enzymes involved in disease pathways. For example, compounds with similar structures have been studied for their ability to inhibit enzymes like DPP-IV (Dipeptidyl Peptidase IV), which is relevant in diabetes management.

  • DPP-IV Inhibition : Compounds structurally related to urea derivatives have shown competitive inhibition with IC50 values around 100 nM. This suggests potential applications in controlling blood glucose levels.

Case Studies

Several studies have explored the biological activities of urea derivatives:

  • Antimicrobial Studies : A study on a related compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 31.25 to 62.5 µg/mL .
  • Enzyme Activity : Another study highlighted the role of similar compounds in inhibiting DPP-IV and their effects on glucose metabolism in diabetic models .

Research Findings Summary

The following table summarizes key findings from research studies related to biological activities:

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited antibacterial activity against S. aureus and E. coli
Enzyme InhibitionCompetitive DPP-IV inhibitor with potential anti-diabetic effects
Analgesic ActivityBroad spectrum analgesic effects in pain models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.